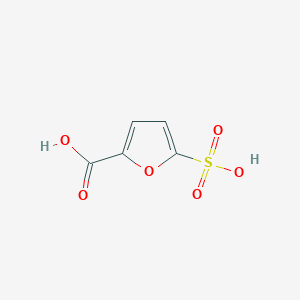

5-Sulfofuran-2-carboxylic acid

Description

Rationale for Investigating Sulfonated Furan (B31954) Carboxylic Acids

The investigation into sulfonated furan carboxylic acids is driven by the quest for novel molecules with enhanced properties. The introduction of a sulfonic acid group to the furan-2-carboxylic acid backbone can dramatically alter its physical and chemical characteristics. Sulfonic acids are known for their strong acidity and can influence solubility, reactivity, and catalytic activity. researchgate.net This makes sulfonated furan derivatives attractive for a range of applications, from the development of new catalysts to the synthesis of specialized polymers and pharmaceuticals. The furan ring itself is a versatile and renewable platform, often derived from biomass, which aligns with the principles of green chemistry. mdpi.com

Current Landscape of Research on Heterocyclic Sulfonic and Carboxylic Acid Derivatives

The broader field of heterocyclic chemistry is witnessing a surge in research focused on compounds bearing both sulfonic and carboxylic acid functionalities. These bifunctional molecules are key intermediates in organic synthesis. researchgate.net For instance, the sulfonation of furan derivatives is a known synthetic strategy, although it can present challenges in terms of yield and regioselectivity. google.com Researchers are exploring various methods to control these reactions and to synthesize a wider array of heterocyclic sulfonic acids. oup.com

The study of these compounds is not limited to their synthesis. There is significant interest in their potential applications. For example, heterocyclic sulfonic acid derivatives are being investigated as catalysts, particularly as recyclable heterogeneous catalysts when bonded to inorganic supports. bohrium.com Their unique electronic and structural properties also make them candidates for new materials and biologically active compounds. The development of efficient synthetic routes and a deeper understanding of the structure-activity relationships of these molecules remain active areas of research. d-nb.infoacs.org

Properties of 5-Sulfofuran-2-carboxylic Acid

The physicochemical properties of this compound are fundamental to its role in chemical synthesis and research.

| Property | Value |

| Molecular Formula | C5H4O6S |

| Molecular Weight | 192.15 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Refractive Index | 1.581 |

This data is compiled from various chemical databases and research articles. echemi.commolbase.com

Research Findings on Related Furan Derivatives

Research into related furan derivatives provides valuable context for the study of this compound. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-studied reaction, as FDCA is a promising bio-based alternative to terephthalic acid in polymer production. mdpi.com Studies on the nitration of furan-2-carboxylic acid have shown that prior sulfonation can influence the position of nitration, leading to different isomers. oup.com This highlights the directing effect of the sulfonic acid group in electrophilic aromatic substitution reactions on the furan ring.

Furthermore, new classes of furan-based surfactants, such as sulfonated alkyl furoates, have been developed by esterifying furoic acid and then sulfonating the molecule. acs.org These bio-based surfactants demonstrate the potential of combining the furan structure with a sulfonate group to create functional molecules with desirable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXIBGIUGORTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328173 | |

| Record name | 5-sulfofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87299-57-8 | |

| Record name | 5-sulfofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Sulfofuran 2 Carboxylic Acid and Its Furan Based Analogs

Directed Functionalization of Furan (B31954) Scaffolds

The targeted synthesis of polysubstituted furans like 5-sulfofuran-2-carboxylic acid relies on the precise and regioselective introduction of functional groups onto the furan ring. rsc.org This requires a deep understanding of the furan scaffold's reactivity and the directing effects of its substituents.

Electrophilic Sulfonation Strategies on Furan-2-carboxylic Acid Precursors

The introduction of a sulfonic acid group onto a furan ring is achieved through electrophilic aromatic substitution. The furan ring is highly electron-rich and reactive towards electrophiles, significantly more so than benzene (B151609). chemicalbook.com This high reactivity, however, also makes the ring susceptible to polymerization and degradation under harsh acidic conditions typically used for sulfonation.

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (alpha) position, as the resulting cationic intermediate (a sigma-complex) is more effectively stabilized by resonance. chemicalbook.compearson.com When the precursor is furan-2-carboxylic acid, the existing carboxylic acid group acts as an electron-withdrawing group, deactivating the ring towards further electrophilic attack. Despite this deactivation, the substitution pattern is directed by the existing substituent. The primary target for sulfonation on furan-2-carboxylic acid would be the C5 position.

To circumvent the issues of ring degradation, mild sulfonating agents are employed. A common and effective reagent is the pyridine-sulfur trioxide (Pyridine-SO₃) complex, which introduces the sulfonyl group under controlled conditions, minimizing byproduct formation. The reaction is typically performed in an anhydrous, inert solvent.

Table 1: Optimized Conditions for Furan Sulfonation using Pyridine-SO₃ Complex

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfonating Agent | Pyridine-SO₃ Complex | Mild electrophile; avoids harsh acidic conditions that cause furan polymerization. |

| Solvent | Anhydrous 1,2-dichloroethane | Inert solvent that does not react with the sulfonating agent or furan ring. |

| Temperature | Optimized (typically low to moderate) | Balances reaction rate with the minimization of side reactions and decomposition. |

Introduction of the Carboxylic Acid Moiety via Oxidative Cleavage or Carbonylation

Several strategies exist to introduce a carboxylic acid group onto a furan ring, a key step in synthesizing furan-based carboxylic acids and their analogs like furan-2,5-dicarboxylic acid (FDCA).

One innovative and sustainable approach is the direct C-H carboxylation of furan-2-carboxylic acid (furoic acid) using carbon dioxide (CO₂). researchgate.netrsc.org This method transforms a readily available bio-based feedstock into a more functionalized dicarboxylic acid. researchgate.net The reaction involves heating a mixture of an alkali salt of furoic acid (e.g., potassium or cesium furoate) with an alkali carbonate under a CO₂ atmosphere, which regioselectively adds a carboxyl group at the C5 position. researchgate.netrsc.orgarkat-usa.org This process is advantageous as it utilizes CO₂ as a C1 source and avoids harsh oxidation steps. researchgate.netrsc.org

Another powerful technique is palladium-catalyzed carbonylation. This method is particularly useful for precursors that have been halogenated. For instance, 5-bromofuroic acid can be effectively converted to FDCA via carbonylation, a reaction that forms the carboxylic acid group by introducing carbon monoxide (CO) in the presence of a palladium catalyst. researchgate.net This route has been shown to achieve high yields of the desired dicarboxylic acid. researchgate.net

Furthermore, the most established route to furan-based carboxylic acids, particularly FDCA, involves the oxidation of furan derivatives bearing an oxidizable side chain. The catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, is a widely studied pathway. mdpi.comnih.gov In this process, both the hydroxymethyl and formyl groups of HMF are oxidized to carboxylic acid groups. This transformation can proceed through intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA). nih.govtue.nl

Multi-Component and Cascade Reaction Pathways for Sulfofuran Synthesis

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct the core furan scaffold. MCRs like the Ugi or Passerini reactions are known for their ability to generate molecular diversity and could be adapted to create highly functionalized acyclic precursors that can then be cyclized to form the furan ring. nih.govmdpi.com

Sustainable and Catalytic Routes to Furan-Based Carboxylic Acids

The shift towards a bio-based economy has spurred intense research into sustainable methods for producing valuable chemicals from renewable resources, with a strong focus on catalytic processes that offer high efficiency and selectivity.

Biomass-Derived Feedstocks in Sulfofuran Carboxylic Acid Synthesis

Lignocellulosic biomass, which is abundant and non-edible, is a cornerstone of sustainable chemistry. mdpi.com It serves as the primary source for producing key furan platform molecules. nih.govmdpi.com The acid-catalyzed dehydration of C6 sugars (like fructose, derived from cellulose) yields 5-hydroxymethylfurfural (HMF), while the dehydration of C5 sugars (from hemicellulose) produces furfural (B47365). mdpi.commdpi.com

These two molecules are versatile starting points for a range of furan-based chemicals:

Furfural can be catalytically oxidized to produce furan-2-carboxylic acid (furoic acid), a direct precursor for the synthesis of this compound. rmit.edu.auuop.edu.pk

HMF is the most common precursor for furan-2,5-dicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production. acs.orgmdpi.com The synthetic pathways developed for FDCA from HMF provide a robust framework for creating other functionalized furan carboxylic acids.

The use of these biomass-derived feedstocks provides a direct, renewable route to the furan core, significantly enhancing the sustainability profile of any subsequent chemical transformations. researchgate.netnih.gov

Heterogeneous and Homogeneous Catalysis in Targeted Synthesis

Catalysis is central to the efficient and selective synthesis of furan-based carboxylic acids from biomass-derived precursors. Both heterogeneous and homogeneous catalysts have been extensively developed for these transformations, particularly for the oxidation of HMF and furfural.

Heterogeneous Catalysis: These catalysts are favored for their ease of separation from the reaction mixture, recyclability, and stability. nih.govnih.gov Noble metal catalysts, such as those based on gold (Au), palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like activated carbon, have shown high activity and selectivity for oxidizing HMF to FDCA. mdpi.comnih.govrmit.edu.au Non-noble metal catalysts are also being developed as more cost-effective alternatives. rmit.edu.au

Table 2: Examples of Heterogeneous Catalysts for Furan Carboxylic Acid Synthesis

| Catalyst | Precursor | Product | Key Findings |

|---|---|---|---|

| Pd/C | Fructose | FDCA | One-pot, two-step process; achieved 85% HMF yield and subsequent oxidation. mdpi.com |

| Ru/C | HMF | FDCA | Scalable process achieving >93% FDCA yield under relatively mild conditions. rmit.edu.au |

| Au/HAP | HMF-acetal | FFCA-acetal | Protective chemistry strategy to achieve high selectivity (94% yield) by preventing byproduct formation. tue.nl |

| Co-Mn mixed oxide | Furfural | Furoic Acid | Non-noble metal catalyst achieving 73% yield of furoic acid. rmit.edu.au |

Homogeneous Catalysis: Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions. dtu.dk Ruthenium pincer complexes have been reported for the efficient oxidation of both furfural and HMF to their corresponding carboxylic acids, using water as the oxidant and producing hydrogen gas as a valuable byproduct. acs.org Other systems, such as a combination of VOSO₄ and Cu(NO₃)₂, have been used for the selective oxidation of HMF. rsc.orgrsc.org

Table 3: Examples of Homogeneous Catalysts for Furan Carboxylic Acid Synthesis

| Catalyst System | Precursor | Product | Key Findings |

|---|---|---|---|

| Ru pincer complex | Furfural / HMF | Furoic Acid / FDCA | Uses alkaline water as the formal oxidant; produces H₂ gas. acs.org |

| VOSO₄ with Cu(NO₃)₂ | HMF | 2,5-diformylfuran (DFF) | Effective for oxidizing concentrated HMF solutions without ligands or bases. rsc.org |

| FeCl₃ | Fructose | Ethyl 2,5-furandicarboxylate (in ethanol) | One-pot conversion to the ester derivative of FDCA. dtu.dk |

Mechanistic Investigations into the Chemical Reactivity of 5 Sulfofuran 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the furan (B31954) ring is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the furan ring and the sulfonic acid group at the C5 position.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. pressbooks.pubmasterorganicchemistry.comopenstax.orgkhanacademy.org These reactions typically proceed through a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.comopenstax.org

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst, 5-sulfofuran-2-carboxylic acid can undergo Fischer esterification to form the corresponding ester. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comlibretexts.orgbyjus.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. organic-chemistry.orgbyjus.com

Amidation: Similarly, amidation can be achieved by reacting this compound with an amine. lookchemmall.comresearchgate.netresearchgate.net This reaction often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, to proceed efficiently under mild conditions. lookchemmall.comresearchgate.net The direct reaction with an amine typically requires high temperatures. libretexts.org

| Reaction | Reagents | Product | Mechanism Highlights |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 5-sulfofuran-2-carboxylate | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. byjus.com |

| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | 5-Sulfofuran-2-carboxamide | Activation of carboxylic acid, nucleophilic attack by amine, formation of tetrahedral intermediate, elimination of leaving group. libretexts.org |

While less common for aromatic carboxylic acids, deoxygenative transformations of the carboxylic acid group can be envisioned under specific conditions. These reactions would involve the removal of the oxygen atoms from the carboxyl group. For instance, reduction of the carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than carboxylic acids and would be further reduced to the corresponding alcohol. libretexts.org Complete reduction to a methyl group would require harsh conditions. Another potential transformation is decarboxylation, the removal of the carboxyl group as carbon dioxide. The thermal decarboxylation of 2-furoic acid to furan is known to occur at elevated temperatures. researchgate.net The presence of the sulfonic acid group might influence the conditions required for such a transformation.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group at the C5 position is a strong acid and a powerful electron-withdrawing group, which deactivates the furan ring towards electrophilic attack.

Aromatic sulfonation is a reversible reaction. wikipedia.orglibretexts.org While the introduction of a sulfonic acid group onto a furan ring (sulfonation) is an electrophilic aromatic substitution reaction, the reverse reaction (desulfonation) can occur under dilute, hot acidic conditions. wikipedia.org For this compound, the equilibrium between the sulfonated and desulfonated forms would be influenced by the reaction conditions. The presence of the carboxylic acid group, another deactivating group, would likely make the initial sulfonation of furan-2-carboxylic acid more difficult than that of furan itself. fayoum.edu.eg

| Process | Conditions | Product | Key Feature |

| Sulfonation | Concentrated H₂SO₄/SO₃ | This compound | Electrophilic aromatic substitution. |

| Desulfonation | Dilute aqueous acid, heat | Furan-2-carboxylic acid | Reversible nature of sulfonation. wikipedia.orglibretexts.org |

The sulfonic acid group can be derivatized to create spectroscopic probes. Sulfonic acids and their derivatives are often used in the development of fluorescent labels and other analytical reagents. mdpi.com For example, conversion of the sulfonic acid to a sulfonyl chloride allows for reaction with amines or alcohols to form sulfonamides or sulfonate esters, respectively. These derivatives can possess distinct spectroscopic properties, such as fluorescence, which can be utilized for detection and quantification in various analytical methods. acs.orgresearchgate.netupce.cz

Reaction Pathways Involving the Furan Heterocycle

The furan ring, although aromatic, is less so than benzene (B151609) and can participate in reactions that disrupt its aromaticity. The presence of two strong electron-withdrawing groups in this compound significantly deactivates the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. chemicalbook.compearson.comquora.com However, the sulfonic acid and carboxylic acid groups in this compound deactivate the ring, making further electrophilic substitution challenging. If a reaction were to occur, it would likely be directed to the C3 or C4 positions, which are less deactivated.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. acs.orgnih.govnih.gov This [4+2] cycloaddition reaction leads to the formation of a bicyclic adduct. The electron-poor nature of the furan ring in this compound would likely decrease its reactivity as a diene in such reactions.

Ring Opening Reactions: The furan ring is susceptible to ring-opening under certain oxidative or acidic conditions. pharmaguideline.comorganicreactions.orgoup.com The stability of the furan ring in this compound is enhanced by the presence of the electron-withdrawing substituents. However, under sufficiently harsh conditions, oxidative cleavage could lead to the formation of dicarboxylic acids. organicreactions.org

Electrophilic and Nucleophilic Attack on the Furan Ring

The furan ring is an electron-rich heterocycle, making it inherently susceptible to electrophilic attack. However, the presence of two potent electron-withdrawing groups (EWGs), the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, profoundly alters this characteristic reactivity. These groups deactivate the furan ring towards electrophilic aromatic substitution (EAS).

The deactivating nature of these substituents is due to their strong negative inductive (-I) and resonance (-M) effects, which pull electron density away from the aromatic system. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. Should an electrophilic attack occur despite the deactivation, the directing effects of the existing substituents would guide the position of the incoming electrophile. Both -SO₃H and -COOH are meta-directing groups on a six-membered aromatic ring. organicreactions.orgrsc.org In the context of the five-membered furan ring of this compound, the positions "meta" to the C2 and C5 substituents are the C3 and C4 positions. The sulfonic acid group at C5 would direct an incoming electrophile to the C3 position, while the carboxylic acid group at C2 would direct it to the C4 position. The significant deactivation, however, means that such reactions require harsh conditions and often result in low yields.

Conversely, the severe electron deficiency of the furan ring caused by the two EWGs could theoretically render it susceptible to nucleophilic aromatic substitution (SₙAr). In a typical SₙAr mechanism, a potent nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. However, for such a reaction to proceed, a suitable leaving group must be present on the ring, and the ring must be highly activated by EWGs. While the sulfonic acid group can sometimes act as a leaving group (desulfonation), nucleophilic attacks directly on the furan ring of this compound are not a commonly reported reaction pathway.

Instead, nucleophilic attack is far more likely to occur at the electrophilic carbonyl carbon of the carboxylic acid group. figshare.comnih.gov This process, known as nucleophilic acyl substitution, is a characteristic reaction of carboxylic acids and their derivatives. researchgate.net In this mechanism, a nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the hydroxyl group (or water after protonation) as a leaving group, resulting in a new carboxylic acid derivative.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |

|---|---|---|---|---|---|

| -COOH (Carboxylic Acid) | C2 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strongly Deactivating | Meta (to C4) |

| -SO₃H (Sulfonic Acid) | C5 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strongly Deactivating | Meta (to C3) |

Ring Opening and Rearrangement Mechanisms

The stability of the furan ring in this compound is compromised under certain conditions, leading to ring-opening or rearrangement reactions. The electron-withdrawing nature of the substituents and the inherent strain of the five-membered ring contribute to these pathways.

Oxidative Ring Opening: The furan nucleus is susceptible to oxidative cleavage. organicreactions.org Treatment with various oxidizing agents can break open the ring to form 1,4-dicarbonyl compounds. For instance, the oxidation of other furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), can lead to ring-opened products like succinic acid and maleic acid under specific catalytic conditions. acs.org This suggests that a similar complete oxidative degradation of this compound could occur, breaking down the furan core into smaller, functionalized aliphatic acids. Reagents like N-bromosuccinimide (NBS) and singlet oxygen have also been shown to induce the oxidative ring-opening of substituted furans. acs.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Furans can be viewed as cyclic enol ethers, and the ether linkage (C-O-C) is prone to cleavage under strong acidic conditions. The presence of two acidic functional groups on this compound implies that in aqueous, high-temperature environments, the molecule could facilitate its own hydrolysis. This process would likely involve protonation of the ring oxygen, followed by nucleophilic attack by water, leading to a ring-opened intermediate that exists as a dicarbonyl compound.

Thermal Decarboxylation: A key reaction related to the carboxylic acid moiety is thermal decarboxylation. Studies on the closely related 2-furoic acid show that it undergoes decarboxylation to produce furan at temperatures above 140–160 °C. researchgate.netnih.gov This suggests that the carboxylic acid group at the C2 position of this compound could be thermally eliminated as carbon dioxide, yielding furan-3-sulfonic acid, provided the sulfonic acid group remains stable under the reaction conditions.

| Reaction Type | Typical Conditions/Reagents | Resulting Products (from related furans) | Reference |

|---|---|---|---|

| Oxidative Cleavage | O₃, KMnO₄, Singlet Oxygen, Catalytic Oxidation (e.g., with TiO₂) | 1,4-Dicarbonyls, Maleic acid, Succinic acid | organicreactions.orgacs.orgacs.org |

| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | Ring-opened dicarbonyl compounds | figshare.com |

| Thermal Decarboxylation | Heat (~140-190 °C) | Decarboxylated furan derivative (e.g., Furan from 2-Furoic acid) | nih.gov |

Rearrangement Reactions: Rearrangements of the furan ring, such as the Pummerer-type rearrangement, are known but typically involve transforming one substituted furan into another. nih.gov Another documented reaction is the Henkel reaction, where potassium 2-furoate, upon heating with catalysts like zinc chloride, disproportionates to form furan and a mixture of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. scispace.com This indicates that under specific catalytic and thermal stress, rearrangements involving carboxylation at other ring positions are possible.

Role of Radical Intermediates in this compound Reactions

Radical mechanisms play a significant role in the degradation and transformation of furan compounds, particularly under oxidative conditions.

Radical-Initiated Oxidation: The atmospheric oxidation of furan provides a well-studied example of a radical-driven process. The reaction is primarily initiated by hydroxyl (•OH) radicals, which add to the electron-rich C2 or C5 positions of the furan ring. acs.org This addition forms a highly reactive adduct radical, which can then react with molecular oxygen. This initiates a cascade of reactions that ultimately leads to the opening and fragmentation of the furan ring. acs.org Given the substitution pattern of this compound, a similar attack at the remaining C3 or C4 positions could initiate its degradation, although the electron-deficient nature of the ring would likely slow this initial step compared to unsubstituted furan.

Photocatalytic Radical Formation: The oxidation of furan derivatives can be facilitated by heterogeneous photocatalysts, such as titanium dioxide (TiO₂). Under UV irradiation, these catalysts generate highly reactive radical species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), from water and oxygen. acs.org These photogenerated radicals are primary agents in the transformation of furan compounds like HMF into ring-opened products. acs.org This pathway represents a plausible mechanism for the degradation of this compound in relevant environmental or industrial processes involving photocatalysis.

| Radical Species | Source/Generation Method | Role in Reaction Mechanism | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Atmospheric reactions; Photocatalysis (e.g., TiO₂ + H₂O) | Initiates oxidation by adding to the furan ring, leading to ring opening. | acs.orgacs.org |

| Superoxide Radical (•O₂⁻) | Photocatalysis (e.g., TiO₂ + O₂) | Participates in the oxidative transformation of furan derivatives. | acs.org |

| Adduct Radical (Furan-OH•) | Addition of •OH to the furan ring | Key intermediate in the radical-initiated degradation cascade. | acs.org |

Strategic Derivatization for Advanced Research on 5 Sulfofuran 2 Carboxylic Acid

Analytical Derivatization for Enhanced Detection and Separation

For analytical purposes, derivatization aims to modify the physicochemical properties of 5-Sulfofuran-2-carboxylic acid to make it amenable to a wider range of analytical techniques, particularly chromatography and mass spectrometry. The primary goals are to increase volatility, reduce polarity, and enhance ionization efficiency.

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in the carboxylic and sulfonic acid groups of this compound. This reaction replaces the acidic protons with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly reducing the molecule's polarity and capacity for hydrogen bonding. The resulting silylated derivative is much more volatile and thermally stable, making it suitable for analysis by gas chromatography (GC).

The reaction involves a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which reacts with both the -COOH and -SO₃H groups. The conversion of these polar functional groups into their corresponding trimethylsilyl ester and trimethylsilyl sulfonate derivatives drastically decreases the boiling point of the compound, allowing it to be vaporized in a GC injection port without decomposition. This volatility modulation is essential for separating this compound from complex matrices and achieving sharp, symmetrical peaks in GC analysis.

| Reagent | Abbreviation | Target Functional Groups | Primary Analytical Benefit |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -SO₃H, -OH, -NH | Increases volatility for GC analysis |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -SO₃H, -OH, -NH | Increases volatility and produces stable derivatives |

| Trimethylsilyl iodide | TMSI | -COOH, -SO₃H | Forms trimethylsilyl ethers and esters under mild conditions |

Alkylation and acylation are robust derivatization strategies that primarily target the carboxylic acid group to enhance chromatographic performance. These methods reduce polarity, which in turn minimizes undesirable interactions between the analyte and the stationary phase in both gas and liquid chromatography, leading to improved peak shape and resolution.

Alkylation involves converting the acidic protons, mainly on the carboxylic acid, into alkyl esters (e.g., methyl or ethyl esters). Reagents like trimethylsilyldiazomethane (B103560) are a safer alternative to the hazardous diazomethane (B1218177) for this purpose. The resulting ester is significantly less polar and more volatile than the parent carboxylic acid. aston.ac.uk This modification is particularly advantageous for GC, as it prevents the peak tailing often observed with underivatized carboxylic acids. lbl.gov

Acylation introduces an acyl group to functions like -OH, -SH, and -NH. While this compound lacks these specific groups, acylation principles are relevant in the broader context of derivatizing related compounds. For instance, fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used to derivatize analytes, creating derivatives that are highly responsive to electron capture detection (ECD) in GC, thereby enhancing sensitivity. aston.ac.uk

| Technique | Typical Reagent | Target Group on Compound | Chromatographic Improvement |

|---|---|---|---|

| Alkylation (Esterification) | Trimethylsilyldiazomethane | Carboxylic Acid (-COOH) | Reduces polarity, improves peak symmetry in GC |

| Acylation | Trifluoroacetic anhydride (TFAA) | (Primarily for -OH/-NH groups) | Creates volatile derivatives, enhances ECD response |

While silylation and alkylation are effective for GC-MS, different strategies are required for liquid chromatography-mass spectrometry (LC-MS), especially when using electrospray ionization (ESI). Carboxylic acids often exhibit poor ionization efficiency in the commonly used positive-ion ESI mode. slideshare.net Derivatization can be employed to introduce a tag that is easily protonated or carries a permanent positive charge, thereby dramatically increasing the MS signal. researchgate.net

For this compound, derivatizing the carboxyl group is a key strategy. Reagents such as 2-picolylamine (PA) or 3-nitrophenylhydrazine (B1228671) (3-NPH) can be coupled to the carboxylic acid in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netgoogle.com The resulting amide derivative incorporates a basic nitrogen atom (from PA) or a readily ionizable group, which significantly enhances the ionization response in positive-ion LC-ESI-MS/MS. This approach can increase detection sensitivity by several orders of magnitude, enabling the quantification of trace amounts of the analyte in complex samples. researchgate.net Furthermore, these derivatization tags can provide characteristic fragmentation patterns during tandem mass spectrometry (MS/MS), which aids in the confident identification and quantification of the target compound. google.com

Derivatization for Functionalization and Material Integration

Beyond analytical applications, derivatization of this compound serves to chemically modify it into a reactive monomer or functional building block for incorporation into larger molecular structures and materials. Both the carboxylic acid and sulfonic acid groups, as well as the furan (B31954) ring itself, can be leveraged for this purpose.

The carboxylic acid group is a versatile handle for polymerization. It can be converted to a more reactive acyl chloride, which can then react with diols or diamines to form polyesters or polyamides, respectively. acs.orgrug.nl This allows the furan-sulfonate moiety to be integrated into a polymer backbone, potentially imparting unique thermal, mechanical, or solubility properties to the resulting material. Furan-based polymers, such as polyethylene furanoate (PEF), are being heavily investigated as bio-based alternatives to petroleum-derived plastics like PET. researchgate.netresearchgate.net

The sulfonic acid group (-SO₃H) is a strongly acidic, hydrophilic functional group that can be used to create functional polymers. Sulfonated polymers are widely used as ion-exchange membranes and proton conductors in applications such as water purification and fuel cells. acs.orgnih.gov By incorporating this compound into a polymer structure, the sulfonic acid groups can provide sites for ion exchange or facilitate proton transport. For example, polymerization of monomers containing sulfonic acid groups is a key strategy for creating materials with tailored ion-exchange capacity and conductivity. acs.org

Furthermore, the furan ring itself can participate in polymerization reactions. The aromatic and conjugated nature of the furan heterocycle makes it a valuable component in the synthesis of conjugated polymers for organic electronics, such as solar cells. lbl.gov The derivatization of the furan ring can be used to tune the electronic properties and solubility of these advanced materials.

| Functional Group | Derivatization/Reaction Pathway | Resulting Material Class | Potential Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Polycondensation with diols/diamines | Polyesters, Polyamides | Bio-based plastics, high-performance fibers |

| Sulfonic Acid (-SO₃H) | Incorporation into polymer structures | Sulfonated Polymers, Ion-Exchange Resins | Proton exchange membranes, catalysts |

| Furan Ring | Incorporation into polymer backbones | Conjugated Polymers | Organic electronics, solar cells |

Applications of 5 Sulfofuran 2 Carboxylic Acid in Materials Science and Engineering

Role as a Monomer in Polymer Synthesis

The structure of 5-sulfofuran-2-carboxylic acid makes it a promising candidate as a specialty monomer in polymerization reactions. The carboxylic acid group can readily participate in condensation polymerization to form esters and amides, while the sulfonic acid group remains as a pendant functional group, imparting specific properties to the polymer backbone.

The synthesis of polymers from furan-based monomers is a cornerstone of the transition towards a bio-based economy. nih.gov 2,5-Furandicarboxylic acid (FDCA) has been identified as a key renewable alternative to petroleum-derived terephthalic acid for producing polyesters like poly(ethylene furanoate) (PEF) and various polyamides. nih.govresearchgate.net The synthesis of these polymers is typically achieved through melt polycondensation, often using catalysts such as titanium(IV) isopropoxide. researchgate.net

Building on this precedent, this compound can be envisioned as a comonomer in the synthesis of novel, functional polyesters and polyamides. The incorporation of this monomer would introduce sulfonic acid groups along the polymer chain. This functionalization is expected to create polymers with enhanced properties such as:

Increased Polarity and Hydrophilicity: The highly polar sulfonic acid group would significantly increase the polymer's affinity for water and other polar solvents.

Ionic Conductivity: The presence of acidic protons could enable these polymers to function as proton conductors, making them suitable for applications in membranes for fuel cells or batteries.

Improved Dyeability: In fiber applications, the sulfonic acid groups can act as sites for ionic bonding with cationic dyes, improving the color fastness and intensity.

The polymerization would likely involve reacting this compound (or its ester derivative) with various diols (e.g., ethylene glycol, 1,4-butanediol) for polyesters, or diamines (e.g., hexamethylenediamine) for polyamides. mdpi.com The reaction conditions would need to be carefully controlled to prevent side reactions involving the sulfonic acid group.

| Monomer | Chemical Structure | Key Functional Groups | Potential Polymer Properties |

|---|---|---|---|

| 2,5-Furandicarboxylic Acid (FDCA) | HOOC-(C₄H₂O)-COOH | Two Carboxylic Acids | High thermal stability, excellent barrier properties, bio-based alternative to terephthalic acid. nih.gov |

| This compound | HO₃S-(C₄H₂O)-COOH | One Carboxylic Acid, One Sulfonic Acid | Increased hydrophilicity, ionic conductivity, improved dye uptake, high glass transition temperature. |

The relationship between a polymer's chemical structure and its macroscopic properties is fundamental to materials design. semanticscholar.orgscribd.com For polymers derived from furanic monomers, the rigid furan (B31954) ring is known to impart a high glass transition temperature (Tg) and excellent mechanical strength compared to their aliphatic counterparts. nih.gov

The introduction of a bulky and highly polar sulfonic acid group, as in this compound, would have a profound impact on the polymer's structure-property relationships:

Thermal Properties: The sulfonic acid group would restrict the rotation of the polymer backbone and introduce strong intermolecular hydrogen bonding and ionic interactions. This is expected to significantly increase the glass transition temperature (Tg) of the resulting polymers, leading to materials with higher thermal stability. nih.gov

Mechanical Properties: The strong intermolecular forces would likely result in polymers with high tensile strength and modulus, although potentially with reduced ductility.

Solubility and Swelling: The hydrophilicity conferred by the sulfonic acid groups would alter the polymer's solubility, making it more soluble in polar solvents. The degree of swelling in aqueous media could be tailored by controlling the comonomer ratio, creating materials suitable for hydrogels or membranes.

| Property | Effect of Furan Ring | Anticipated Additional Effect of -SO₃H Group | Scientific Rationale |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Increases (rigidity) nih.gov | Further Increase | Steric hindrance and strong intermolecular ionic interactions restrict chain mobility. |

| Crystallinity | Variable | Decrease | The bulky, irregular placement of the side group disrupts chain packing and symmetry. rajdhanicollege.ac.in |

| Water Absorption | Low | Significant Increase | The sulfonic acid group is strongly hydrophilic and hygroscopic. researchgate.net |

| Solubility | Soluble in specific organic solvents researchgate.net | Increased solubility in polar solvents (e.g., water, DMSO) | Introduction of a highly polar, ionic functional group. |

Functionalization of Nanomaterials

The performance of nanomaterials, such as carbon nanotubes (CNTs), is often enhanced through surface functionalization. nih.govmdpi.com This process involves attaching specific chemical groups to the nanomaterial's surface to improve its dispersibility, compatibility with other materials, and to introduce new functionalities.

Carbon nanotubes tend to agglomerate due to strong van der Waals forces, which hinders their application in composite materials. researchgate.net A common and effective method to improve their dispersion is through oxidative acid treatment, typically using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). conicet.gov.arresearchgate.net This treatment introduces carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups onto the surface of the CNTs.

This process effectively creates a surface chemistry on the nanotubes that is analogous to the functionality of this compound. The key effects of this surface modification are:

Improved Hydrophilicity: The attached polar groups make the nanotubes more hydrophilic, allowing for stable dispersions in water and other polar solvents. conicet.gov.ar

Creation of Reactive Sites: The carboxylic acid groups provide sites for further chemical reactions, such as amidation or esterification, allowing for the covalent linkage of the nanotubes to a polymer matrix. bohrium.com

Altered Electronic Properties: Functionalization introduces defects into the graphitic structure of the CNTs, which can be monitored by Raman spectroscopy. The increase in the intensity ratio of the D-band to the G-band (Iᴅ/Iɢ) is a clear indicator of successful functionalization. conicet.gov.ar

While direct grafting of this compound onto nanostructures is a potential functionalization route, the established acid-treatment method provides a useful model for understanding the impact of such surface chemistry.

| Parameter | Pristine MWCNTs | Acid-Treated MWCNTs | Reference |

|---|---|---|---|

| Surface Chemistry | Largely inert, graphitic carbon | Functionalized with -COOH and -SO₃H groups | conicet.gov.ar |

| Raman (Iᴅ/Iɢ Ratio) | ~1.33 | ~1.54 | conicet.gov.ar |

| Isoelectric Point (pH) | ~6.0 | < 2.0 | conicet.gov.ar |

| Dispersion in Water | Poor (agglomerates) | Stable suspension | researchgate.net |

The development of advanced composites relies on achieving strong adhesion at the interface between the reinforcing filler (e.g., nanomaterials) and the polymer matrix. Functionalization of the filler is a key strategy for tailoring these interfacial properties.

By incorporating nanomaterials functionalized with sulfonic and carboxylic acid groups into a polymer matrix, several benefits can be realized:

Enhanced Interfacial Bonding: The functional groups on the nanomaterial surface can form covalent bonds, hydrogen bonds, or strong ionic interactions with a compatible polymer matrix. This improves the stress transfer from the matrix to the filler, significantly enhancing the mechanical properties (e.g., strength, modulus) of the composite. researchgate.net

Improved Dispersion: The enhanced compatibility between the functionalized filler and the matrix prevents re-agglomeration during composite processing, leading to a more uniform material. mdpi.com

A particularly elegant approach would be to use this compound as a comonomer in the synthesis of the polymer matrix itself. This would create a matrix with inherent functionality that can interact strongly with acid-functionalized nanomaterials, leading to composites with exceptionally well-tailored interfacial properties and optimized performance.

Environmental Chemical Behavior and Degradation Pathways of Sulfonated Furan Carboxylic Acids

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, primarily driven by physical and chemical factors in the environment like sunlight and water.

Photochemical transformation, or photolysis, is a key abiotic process for the degradation of organic compounds in sunlit surface waters. For sulfonated aromatic compounds, direct photolysis is often a significant degradation pathway. nih.gov The process is initiated when the molecule absorbs light energy, leading to an excited state that can undergo various reactions.

For a compound like 5-Sulfofuran-2-carboxylic acid, potential photochemical pathways can be inferred from studies on similar aromatic sulfonic acids. nih.govuq.edu.au The primary pathways are likely to involve:

Desulfonation: The cleavage of the carbon-sulfur bond is a common photochemical reaction for aromatic sulfonic acids. nih.gov Upon absorption of UV radiation, the excited molecule can undergo heterolytic or homolytic cleavage, releasing the sulfonate group as sulfite (B76179) (SO₃²⁻) or a sulfite radical. This process would transform this compound into Furan-2-carboxylic acid.

Ring Cleavage: The furan (B31954) ring is susceptible to photo-oxidation. The excited state of the molecule can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) or direct oxidation of the ring. This can result in the formation of smaller, acyclic carboxylic acids and dicarboxylic acids. sdewes.org

Decarboxylation: While less common for aromatic carboxylic acids via direct photolysis, photo-induced decarboxylation can occur, especially in the presence of photosensitizers. researchgate.net This would lead to the formation of furan sulfonic acid.

The quantum yield for the direct photolysis of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a related aromatic sulfonic acid, was determined to be 2.70 × 10⁻⁴, indicating that direct photolysis is a plausible, albeit potentially slow, degradation pathway in surface waters. nih.gov The presence of natural photosensitizers in water, such as dissolved organic matter, could accelerate the degradation process through indirect photolysis mechanisms. nih.gov

Table 1: Potential Photochemical Transformation Products of this compound

| Pathway | Reactant | Key Intermediate(s) | Primary Product(s) |

| Direct Photolysis (Desulfonation) | This compound | Excited Triplet State, Radical Cation | Furan-2-carboxylic acid, Sulfite |

| Direct Photolysis (Ring Cleavage) | This compound | Excited State Molecule, ROS | Acyclic carbonyls and carboxylic acids |

| Indirect Photolysis (Hydroxyl Radical Attack) | This compound | Hydroxyl Radical Adduct | Hydroxylated intermediates, Ring-opened products |

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound towards hydrolysis depends on the reactivity of the sulfonic acid group and the furan ring under different pH and temperature conditions.

Aryl sulfonic acids are generally susceptible to hydrolytic desulfonation, particularly under acidic conditions and at elevated temperatures. wikipedia.orgresearchgate.net The reaction is essentially the reverse of electrophilic aromatic sulfonation. The C-S bond in aromatic sulfonates is more labile than in aliphatic sulfonates under hydrothermal conditions. brandeis.edu Studies on benzenesulfonic acid show that hydrolysis requires temperatures above 200 °C, though derivatives with different substituents may hydrolyze more readily. wikipedia.org The electron-rich nature of the furan ring compared to benzene (B151609) might influence the rate of this reaction. The hydrolytic stability of aromatic sulfonic acids tends to decrease with increasing electron density in the aromatic ring, suggesting that the furan derivative could be more susceptible to hydrolysis than analogous benzene compounds. researchgate.net

Table 2: General Hydrolytic Stability of Related Functional Groups

| Compound Class | Functional Group | Conditions for Hydrolysis | Relative Stability |

| Aromatic Sulfonic Acids | Ar-SO₃H | High Temperature (>150 °C), Acidic Conditions | Moderate to High |

| Alkyl Sulfonic Acids | R-SO₃H | Very High Temperature | Very High brandeis.edu |

| Furan Ring | C₄H₄O | Strong Acidic Conditions | Moderate (stabilized by deactivating groups) |

Biogeochemical Cycling and Biotransformation Studies

Biotransformation by microorganisms is a critical pathway for the degradation of many organic pollutants in the environment. The cycling of sulfonated furan carboxylic acids would involve microbial uptake and enzymatic breakdown.

The enzymatic degradation of this compound would require cleavage of both the furan ring and the carbon-sulfur bond. Bacteria have evolved specific enzymatic pathways to metabolize both furan derivatives and organosulfonates. nih.govoup.com

Furan Ring Degradation: The microbial metabolism of furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) typically converges on the intermediate 2-furoic acid (Furan-2-carboxylic acid). nih.govresearchgate.netnih.gov From there, a common pathway involves the activation of 2-furoic acid to 2-furoyl-CoA, followed by hydroxylation and cleavage of the furan ring. nih.gov It is plausible that a similar pathway could degrade the furan moiety of this compound, likely after the removal of the sulfonate group.

Desulfonation Pathways: The cleavage of the stable carbon-sulfur bond in aromatic sulfonates is a key enzymatic step. Aerobic bacteria utilize several mechanisms for desulfonation, which are generally catalyzed by oxygenases. nih.govd-nb.info

Dioxygenase Attack: A common mechanism involves the attack of the aromatic ring by a dioxygenase, which incorporates two oxygen atoms to form a dihydrodiol. This intermediate is unstable and spontaneously eliminates the sulfonate group as sulfite. oup.com

Monooxygenase Attack: Alternatively, a monooxygenase can hydroxylate the carbon atom to which the sulfonate group is attached. The resulting intermediate is also unstable and eliminates sulfite. oup.com

These desulfonation reactions are often the initial step in the degradation of sulfonated aromatic compounds, making the resulting non-sulfonated aromatic compound (in this case, Furan-2-carboxylic acid) available for subsequent ring-cleavage pathways. nih.gov The expression of desulfonating enzymes can be induced by the presence of the sulfonated compound as a carbon source or under conditions of sulfur starvation, where the cell scavenges sulfur from organosulfonates. nih.govd-nb.info

Table 3: Key Enzyme Classes in the Potential Biodegradation of this compound

| Enzyme Class | Reaction Catalyzed | Potential Substrate | Potential Product(s) |

| Aromatic Sulfonate Dioxygenase | Ring Dihydroxylation & Desulfonation | This compound | Catechol-like furan derivative, Sulfite |

| Aromatic Sulfonate Monooxygenase | Hydroxylation & Desulfonation | This compound | Hydroxy-furan-2-carboxylic acid, Sulfite |

| Furoyl-CoA Synthetase | CoA Ligation | Furan-2-carboxylic acid | 2-Furoyl-CoA |

| Furan Ring Hydroxylases/Cleavage Enzymes | Ring opening | 2-Furoyl-CoA or derivatives | Acyclic intermediates |

Formation as Degradation Products from Larger Furan-Containing Molecules

This compound may be formed in the environment as a stable intermediate from the breakdown of larger, more complex molecules. Potential parent compounds include:

Oleo-furan Sulfonates (OFS): These are a class of bio-based surfactants synthesized from fatty acids and furan derivatives. google.comrsc.org The structure typically consists of a long alkyl chain attached to a sulfonated furan ring. The microbial degradation of the alkyl chain via β-oxidation would proceed until the furan ring is reached, potentially leaving this compound (or a closely related structure, depending on the original point of attachment) as a persistent metabolite.

Lignosulfonates: These are complex, water-soluble polymers produced as a byproduct of the sulfite pulping process. d-nb.inforesearchgate.net While their structure is highly variable and based on phenylpropane units, the harsh chemical processing can generate various aromatic structures. Although less direct, oxidative and microbial degradation of lignosulfonates could theoretically produce a range of smaller sulfonated aromatic acids, including furan-based structures under certain conditions. d-nb.info

Sulfonated Dyes and Pharmaceuticals: Some complex organic dyes or pharmaceutical compounds may contain a sulfonated furan moiety. The partial degradation of these larger molecules in wastewater treatment plants or the environment could lead to the formation of this compound as a transformation product. nih.gov

The formation of this compound as a degradation product is significant, as it may be more mobile and persistent than the parent molecule.

Advanced Spectroscopic Characterization Methodologies Applied to 5 Sulfofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Sulfofuran-2-carboxylic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to map its molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra offer precise chemical shift and coupling constant data, which are fundamental for assigning the structure of this compound. The electron-withdrawing nature of both the carboxylic acid and sulfonic acid groups significantly influences the chemical shifts of the furan (B31954) ring protons and carbons, causing them to resonate at lower fields (higher ppm values).

The ¹H NMR spectrum is expected to show two signals for the furan ring protons, H-3 and H-4. These protons are adjacent and will exhibit coupling to each other, appearing as doublets. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), while the sulfonic acid proton, also highly acidic, would contribute similarly, though its observation can be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, five distinct signals are anticipated: one for the carboxylic carbon, and four for the furan ring carbons (C-2, C-3, C-4, and C-5). The carbons directly attached to the electron-withdrawing substituents (C-2 and C-5) are expected to be the most deshielded. The chemical shift of the carboxylic carbon typically appears in the 160-185 ppm range. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound. Predicted data is based on analysis of structurally similar compounds such as 5-(4-nitrophenyl)furan-2-carboxylic acid and general substituent effects. publish.csiro.aumdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | ~12-14 | Broad Singlet (br s) | ~160 |

| -SO₃H | ~11-13 | Broad Singlet (br s) | - |

| H-3 / C-3 | ~7.4-7.6 | Doublet (d) | ~120 |

| H-4 / C-4 | ~7.2-7.4 | Doublet (d) | ~115 |

| C-2 | - | - | ~148 |

| C-5 | - | - | ~155 |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are indispensable for unambiguously confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a critical cross-peak would be observed between the signals for H-3 and H-4, confirming their adjacent positions on the furan ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal, confirming their direct attachment. sdsu.edursc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.eduscience.gov Key expected correlations for this compound would include:

H-3 correlating with C-2, C-4, and C-5.

H-4 correlating with C-2, C-3, and C-5.

H-3 also correlating with the carboxylic carbon (C=O), confirming the position of the carboxyl group at C-2.

These 2D NMR techniques, used in concert, provide a definitive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and functional groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Vibrational Analysis of Carboxylic Acid and Sulfonic Acid Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two functional groups.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. nih.gov

C=O Stretch: A sharp, intense absorption band should appear between 1700 and 1725 cm⁻¹ in the IR spectrum for the hydrogen-bonded dimer. In Raman, this stretching mode also gives a strong signal. nih.govmiamioh.edu

C-O Stretch: This vibration, coupled with O-H in-plane bending, typically appears in the 1210-1440 cm⁻¹ region.

Sulfonic Acid Group (-SO₃H):

S=O Asymmetric and Symmetric Stretches: The sulfonic acid group is characterized by strong absorption bands corresponding to the stretching of the S=O bonds. The asymmetric stretch typically appears in the 1340-1350 cm⁻¹ range, while the symmetric stretch is found around 1140-1160 cm⁻¹. nist.govchemicalbook.com

S-O Stretch: The sulfur-oxygen single bond stretch is expected in the 1030-1040 cm⁻¹ region. nih.gov

The furan ring itself also contributes to the spectrum with characteristic C-H, C=C, and ring stretching vibrations, typically observed in the 3100-3150 cm⁻¹ (C-H stretch) and 1300-1600 cm⁻¹ (ring modes) regions. udayton.eduglobalresearchonline.net

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound. Predicted data is based on analysis of furan-2-carboxylic acid and benzenesulfonic acid spectra. nih.govnist.govchemicalbook.comnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| O-H Stretch | -COOH (dimer) | 2500-3300 | Very Broad, Strong / Weak |

| C-H Stretch | Furan Ring | 3100-3150 | Medium / Medium |

| C=O Stretch | -COOH (dimer) | 1700-1725 | Very Strong / Strong |

| C=C Ring Stretch | Furan Ring | ~1580, ~1460 | Strong / Strong |

| S=O Asymmetric Stretch | -SO₃H | 1340-1350 | Strong / Medium |

| C-O Stretch / O-H Bend | -COOH | 1210-1440 | Medium, Broad / Weak |

| S=O Symmetric Stretch | -SO₃H | 1140-1160 | Strong / Strong |

| S-O Stretch | -SO₃H | 1030-1040 | Medium / Medium |

Spectroscopic Signatures of Intermolecular Interactions (e.g., Hydrogen Bonding)

The most prominent spectroscopic signature of intermolecular interaction in this compound is the extensive hydrogen bonding. The carboxylic acid groups readily form cyclic dimers, leading to the characteristic broad O-H stretching band in the IR spectrum. nih.gov The sulfonic acid groups are also strong hydrogen bond donors and acceptors, capable of forming strong hydrogen bonds with other molecules, including the carboxylic acid groups or other sulfonic acid moieties. nih.gov This extensive network of hydrogen bonds can cause shifts and broadening of the S=O and S-O stretching bands. In Raman spectroscopy, the effects of hydrogen bonding on the sulfonic acid vibrations can be studied to understand the degree of acid dissociation and complex formation in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (Molecular Weight: 192.15 g/mol ), electron ionization (EI) would likely induce several characteristic fragmentation pathways.

The molecular ion peak (M⁺˙) at m/z 192 would be expected. Key fragmentation processes would involve the loss of neutral molecules or radicals from the functional groups and the furan ring.

Loss of SO₂: A common and diagnostic fragmentation pathway for aromatic sulfonic acids is the cleavage of the C-S bond and loss of sulfur dioxide (SO₂; 64 Da), which would result in a fragment ion at m/z 128. nih.govresearchgate.net

α-Cleavage of Carboxylic Acid: The carboxylic acid can fragment through the loss of a hydroxyl radical (·OH; 17 Da) to yield an acylium ion at m/z 175, or the loss of the entire carboxyl group as a radical (·COOH; 45 Da), leading to a fragment at m/z 147. miamioh.eduacs.org

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. The parent ion of furan-2-carboxylic acid is known to fragment to ions such as C₃H₃⁺ (m/z 39), a common and stable fragment in the mass spectra of many five-membered heterocycles. acs.orgresearchgate.net

Subsequent fragmentation of the primary fragment ions would lead to a complex but interpretable mass spectrum, allowing for the confirmation of the compound's structure.

Table 3: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.

| m/z | Proposed Ion Structure / Neutral Loss |

|---|---|

| 192 | [M]⁺˙ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 128 | [M - SO₂]⁺˙ |

| 111 | [M - SO₃H]⁺ |

| 99 | [M - SO₂ - CHO]⁺ |

| 83 | [M - COOH - SO₂]⁺ |

| 39 | [C₃H₃]⁺ |

Fragmentation Pattern Elucidation and Molecular Ion Characterization

The mass spectrum of this compound is predicted to display a distinct molecular ion and a series of fragment ions that are characteristic of its functional groups: a furan ring, a carboxylic acid, and a sulfonic acid. In electron ionization (EI), the molecular ion (M⁺˙) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 192 Da. However, the analysis of the closely related 2-furoic acid shows its molecular ion as the most abundant peak, indicating the relative stability of the ring system. nist.gov

The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule:

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group can lead to the loss of a hydroxyl radical (•OH), resulting in a prominent fragment ion [M-OH]⁺. This is a common fragmentation pathway for carboxylic acids. acs.org For the related 2-furoic acid, this [M-17]⁺ fragment is observed at m/z 95. nist.gov

Decarboxylation: The loss of the entire carboxyl group as a radical (•COOH) or the sequential loss of OH and carbon monoxide (CO) is another characteristic fragmentation.

Loss of Sulfonic Acid Group Components: The sulfonic acid moiety can undergo fragmentation through the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).

Furan Ring Fission: The furan ring itself can cleave after initial fragmentation. A common fragment from five-membered heterocyclic rings like furan is the cyclopropenyl cation (C₃H₃⁺) at m/z 39. researchgate.net

The following interactive table outlines the predicted key fragments for this compound.

| Proposed Fragment Ion | m/z (Da) | Neutral Loss | Formula of Loss | Origin of Fragmentation |

|---|---|---|---|---|

| [M-H]⁻ | 191 | H⁺ | H | Deprotonation (ESI Negative Mode) |

| [M-OH]⁺ | 175 | •OH | OH | Carboxylic Acid Group |

| [M-COOH]⁺ | 147 | •COOH | COOH | Carboxylic Acid Group |

| [M-SO₂]⁺˙ | 128 | SO₂ | SO₂ | Sulfonic Acid Group |

| [M-SO₃]⁺˙ | 112 | SO₃ | SO₃ | Sulfonic Acid Group |

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). fossiliontech.comnih.gov This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass (isobars).

For this compound (C₅H₄O₆S), the theoretical exact monoisotopic mass is calculated to be 191.97286 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental formula C₅H₄O₆S. This capability is crucial for distinguishing it from isobaric compounds, as demonstrated in the table below.

| Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Compound Name |

|---|---|---|---|

| C₅H₄O₆S | 192 | 191.97286 | This compound |

| C₈H₁₂N₂O₄ | 192 | 192.07971 | (Hypothetical Isobar) |

| C₁₁H₁₆O₂ | 192 | 192.11503 | (Hypothetical Isobar) |

| C₁₀H₂₀N₂S | 192 | 192.13472 | (Hypothetical Isobar) |

UV/Visible (UV/Vis) Spectroscopy

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

Electronic Absorption Characteristics and Chromophore Interactions

The primary chromophore in this compound is the furan ring conjugated with the carbonyl group (C=O) of the carboxylic acid. The lone pair electrons on the furan's oxygen atom and the π-electrons of the double bonds and the carbonyl group form an extended conjugated system. The main electronic transitions expected for this system are π → π*.

The parent furan molecule exhibits a strong absorption band around 208 nm. nist.gov The introduction of substituents significantly modifies the absorption characteristics:

Carboxylic Acid Group: The C=O group, when conjugated with the furan ring as in 2-furoic acid, acts to extend the π-system. This extension of conjugation typically results in a bathochromic shift (a shift to a longer wavelength) of the λmax and a hyperchromic effect (an increase in the molar absorptivity, ε). wikipedia.org

Sulfonic Acid Group: The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. Its presence at the 5-position further influences the electron density of the conjugated system. This perturbation of the electronic structure is expected to cause an additional shift in the λmax compared to 2-furoic acid.

The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited state to different extents, potentially causing shifts in the absorption maximum.

The following table summarizes the electronic absorption characteristics of this compound.

| Structural Feature | Spectroscopic Role | Expected Electronic Transition | Effect on λmax |

|---|---|---|---|

| Furan Ring | Primary Chromophore | π → π | Base absorption (around 208 nm for unsubstituted furan) nist.gov |

| Carboxylic Acid (conjugated) | Chromophore Extension | π → π | Bathochromic Shift (shift to longer wavelength) |

| Sulfonic Acid Group | Auxochrome (Electron-withdrawing) | - | Further modifies electron distribution, likely causing an additional shift |

Catalytic Roles and Applications of 5 Sulfofuran 2 Carboxylic Acid and Its Derivatives

Organocatalysis and Acid Catalysis

The presence of a sulfonic acid moiety positions 5-Sulfofuran-2-carboxylic acid as a candidate for a Brønsted acid organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, often offering milder reaction conditions and different selectivity.

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of donating a proton to a substrate, thereby activating it towards a subsequent reaction. In this compound, this acidic site is covalently attached to a furan (B31954) scaffold, which could influence its solubility, stability, and interaction with substrates compared to simpler sulfonic acids like p-toluenesulfonic acid.

Solid-supported sulfonic acids, such as sulfonated carbons and sulfonic acid resins (e.g., Amberlyst 15), have demonstrated robust catalytic activity in a variety of acid-catalyzed reactions. bohrium.comtandfonline.comtandfonline.com These materials function by providing accessible acidic protons to facilitate transformations. Similarly, this compound, particularly if immobilized on a solid support, could serve as a recyclable solid acid catalyst. The furan ring itself is susceptible to protonation, a factor that would need to be considered in its application as a Brønsted acid catalyst. nih.govrsc.orgnih.gov

One potential application of this compound as a Brønsted acid catalyst is in the oxidation of aldehydes to carboxylic acids. While hydrogen peroxide is an environmentally benign oxidant, its reactivity is often insufficient for direct aldehyde oxidation. sciengine.com The presence of an acid catalyst, such as a sulfonic acid, can activate the hydrogen peroxide, facilitating the oxidation process. bohrium.comtandfonline.comtandfonline.comsciengine.com

The proposed mechanism involves the protonation of hydrogen peroxide by the sulfonic acid, forming a more electrophilic oxidizing species. This species is then more readily attacked by the aldehyde. Sulfonated carbon materials have been shown to be effective catalysts for this transformation, working well for a variety of aromatic and aliphatic aldehydes. bohrium.comsciengine.com

Below is a hypothetical data table illustrating the potential catalytic performance of this compound in the oxidation of benzaldehyde (B42025) to benzoic acid, based on typical results observed with other sulfonic acid catalysts.

Table 1: Hypothetical Catalytic Performance of this compound in the Oxidation of Benzaldehyde

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound (hypothetical) | H₂O₂ | Acetic Acid | 90 | 7 | 95 | >99 |

| 2 | Sulfonated Carbon bohrium.com | H₂O₂ | Acetic Acid | 90 | 7 | 92 | >99 |

| 3 | Amberlyst 15 tandfonline.com | H₂O₂ | Acetic Acid | 90 | 7 | 98 | >99 |

Ligand Design for Metal-Catalyzed Reactions

The structure of this compound and its derivatives offers multiple potential coordination sites for metal ions, making them intriguing candidates for ligand design in transition metal catalysis. The combination of the furan ring, the carboxylate group, and the sulfonate group provides a versatile platform for creating mono- and polydentate ligands.

The carboxylate group is a classic coordinating moiety, capable of binding to metal centers in a monodentate, bidentate, or bridging fashion. The furan ring's oxygen atom can also act as a Lewis base and coordinate to a metal center. Furthermore, the sulfonate group, while often considered a weakly coordinating anion, can participate in metal coordination, particularly in the solid state or in non-aqueous solvents. nih.gov

The coordination of sulfonate groups to metal ions has been observed in various complexes, where it can act as a monodentate or even a bridging ligand. nih.gov The combination of these functionalities in this compound could lead to the formation of stable chelate complexes with transition metals. For instance, coordination through the carboxylic oxygen and the furan ring oxygen could form a five-membered chelate ring.

Derivatives of this compound, such as esters or amides, could be synthesized to modify the steric and electronic properties of the resulting ligands, thereby tuning the catalytic activity and selectivity of the corresponding metal complexes. The catalytic performance of such complexes would depend on the nature of the metal center, the coordination environment provided by the ligand, and the specific reaction being catalyzed. While direct examples involving this compound are not readily found, the principles of coordination chemistry suggest a rich potential for this compound and its derivatives in the development of novel metal catalysts.

Table 2: Potential Coordination Modes of this compound Derivatives with a Generic Metal Center (M)

| Ligand Derivative | Potential Coordination Sites | Possible Chelation |

|---|---|---|

| 5-Sulfofuran-2-carboxylate | Carboxylate (O,O'), Furan (O), Sulfonate (O) | Bidentate (Carboxylate), Bidentate (Carboxylate-Furan O) |

| 5-Sulfofuran-2-carboxamide | Amide (O), Furan (O), Sulfonate (O) | Bidentate (Amide O-Furan O) |

| Methyl 5-sulfofuran-2-carboxylate | Ester (O), Furan (O), Sulfonate (O) | Bidentate (Ester O-Furan O) |

Investigation of Bioisosteric Transformations Involving Furan Carboxylic Acids

Chemical Synthesis of Bioisosteres (e.g., 5-Substituted-1H-tetrazoles)

The primary and most versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide (B81097) source. researchgate.netnih.gov For a compound like 5-Sulfofuran-2-carboxylic acid, this would first require the conversion of the carboxylic acid group into a nitrile (e.g., via the corresponding primary amide followed by dehydration). Once the furan-2-carbonitrile scaffold is obtained, it can be reacted with an azide.

The reaction is typically facilitated by a catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org A variety of catalysts and reaction conditions have been developed to improve efficiency, safety, and yield.

Common Catalysts and Conditions for Tetrazole Synthesis from Nitriles:

Lewis Acids: Zinc salts, such as ZnCl₂ or ZnBr₂, are widely used and effective catalysts. The reaction often proceeds readily in water or alcoholic solvents. nih.govorganic-chemistry.org

Brønsted Acids: Heterogeneous acid catalysts like silica-supported sodium hydrogen sulfate (B86663) have been employed for advantageous synthesis. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, allowing for the rapid conversion of even inactive nitriles into the desired tetrazole products. organic-chemistry.org

Heterogeneous Catalysts: The use of reusable solid catalysts, such as natural Natrolite zeolite or Zn/Al hydrotalcite, simplifies product purification and offers a more environmentally friendly approach. soran.edu.iq

The general synthetic scheme involves reacting the nitrile with sodium azide (NaN₃) in the presence of a catalyst and a suitable solvent, often with heating.

Table 1: Selected Methods for the Synthesis of 5-Substituted-1H-tetrazoles

| Catalyst/Reagent | Substrate | Solvent | Conditions | Key Advantages |

| Zinc Salts (e.g., ZnCl₂) | Aromatic and Aliphatic Nitriles | Water or Propanol | Reflux | Broad substrate scope, mild conditions. nih.govorganic-chemistry.org |

| L-proline | Aliphatic and Aryl Nitriles | DMSO | 120 °C | Environmentally benign, cost-effective. organic-chemistry.org |

| Iodine/NaN₃ | Organic Nitriles | DMF | Not specified | Efficient synthesis method. organic-chemistry.org |

| Natrolite zeolite | Various Nitriles | DMF | Thermal | Reusable, low-cost, stable catalyst. soran.edu.iq |

| Microwave Irradiation | Inactive Nitriles | DMF | Microwave | Rapid reaction times. organic-chemistry.org |

Mechanistic Understanding of Bioisosteric Conversion Pathways